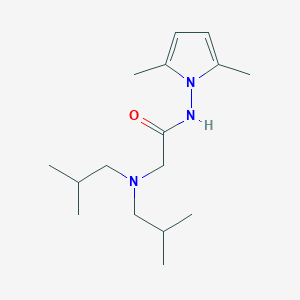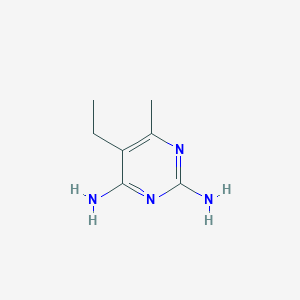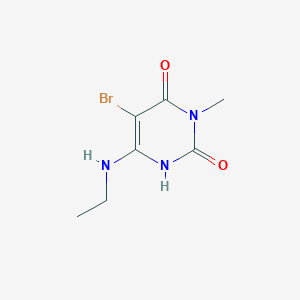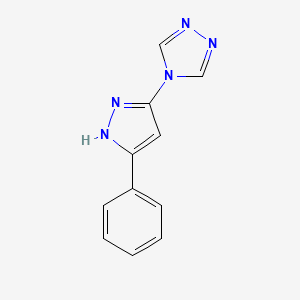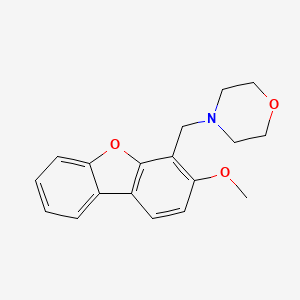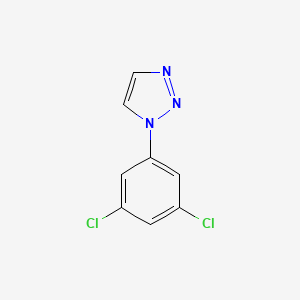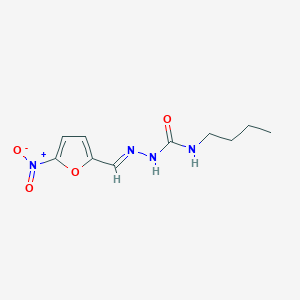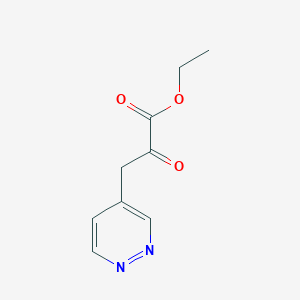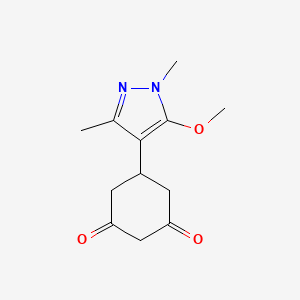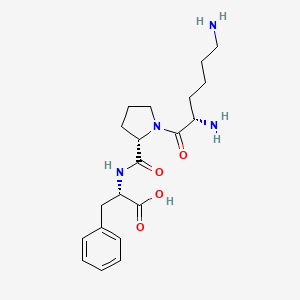![molecular formula C10H18N2O B15214293 2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 61316-45-8](/img/structure/B15214293.png)
2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with two methyl groups at positions 2 and 9 The hexahydro designation indicates that the compound is fully saturated, meaning it contains no double bonds within the ring system
Métodos De Preparación
The synthesis of 2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one can be achieved through several synthetic routes. One common method involves the three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via Rhodium(III)-catalyzed imidoyl C–H activation . This reaction typically requires specific conditions, such as the use of solvents like 1,4-dioxane, tetrahydrofuran (THF), or dichloromethane (CH2Cl2), which are deoxygenated by sparging with argon . Another approach involves a copper-catalyzed domino synthesis from 1,4-enediones and 2-aminoheterocycles with air as the oxidant . These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.
Análisis De Reacciones Químicas
2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in regioselective halogenation and trifluoromethylation reactions under catalyst-free electrochemical conditions . These reactions demonstrate the compound’s ability to undergo functionalization at specific positions, which is crucial for developing derivatives with enhanced properties. Common reagents used in these reactions include sodium salts and inorganic persulfates . The major products formed from these reactions are halogenated or trifluoromethylated derivatives, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one has found applications in several scientific research areas. In medicinal chemistry, it serves as a scaffold for developing antimicrobial agents due to its broad-spectrum antibacterial and antifungal activities . The compound’s ability to inhibit microbial growth makes it a promising candidate for drug development. . The compound’s versatility and reactivity make it a valuable tool in both fundamental and applied research.
Mecanismo De Acción
The mechanism of action of 2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound likely disrupts essential cellular processes in microorganisms, leading to their inhibition or death . The exact molecular targets and pathways involved may vary depending on the specific microorganism and the compound’s structural modifications. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one can be compared to other similar compounds, such as 2-thioxodihydropyrido[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share structural similarities, including the presence of fused heterocyclic rings, but differ in their specific functional groups and substitution patterns. The unique feature of 2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one is its fully saturated ring system and the presence of two methyl groups, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing innovative applications.
Propiedades
Número CAS |
61316-45-8 |
|---|---|
Fórmula molecular |
C10H18N2O |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
2,9-dimethyl-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H18N2O/c1-7-4-3-5-12-9(13)6-8(2)11-10(7)12/h7-8,10-11H,3-6H2,1-2H3 |
Clave InChI |
FSWIMEQUWLFJNL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN2C1NC(CC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



